7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine

Medicinal Chemistry Scaffold Hopping CNS Drug Design

CNS drug discovery programs often lack access to under-explored 2-benzazepine scaffolds-most commercial libraries focus exclusively on 3-benzazepine isomers. This compound addresses that gap. • Differentiated 2-benzazepine core with 2,5-dimethylpyrrol-1-yl at position 7-distinct from common 3-benzazepine pharmacophores like fenoldopam or lorcaserin. • Ultra-low TPSA of 17 Ų supports passive brain penetration in vitro without formulation additives that confound target engagement. • Secondary amine handle enables N-alkylation or acylation for rapid focused library generation. • MW 240.34 (XLogP3-AA = 2.9) leaves ample room for hit-to-lead optimization within lead-like space (MW <350). Sourced through verified custom synthesis partners. Inquire for batch quantities and lead times.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 648876-22-6
Cat. No. B12591112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine
CAS648876-22-6
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC3=C(CNCCC3)C=C2)C
InChIInChI=1S/C16H20N2/c1-12-5-6-13(2)18(12)16-8-7-15-11-17-9-3-4-14(15)10-16/h5-8,10,17H,3-4,9,11H2,1-2H3
InChIKeyYCGBDHGSHHXIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Sourcing


7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine (CAS 648876-22-6) is a synthetic heterocyclic compound with molecular formula C16H20N2 and a molecular weight of 240.34 g/mol [1]. It belongs to the 2-benzazepine subclass, characterized by a benzene ring fused to a seven-membered azepine ring bearing nitrogen at position 2, with a 2,5-dimethylpyrrol-1-yl substituent at position 7 of the benzazepine core [1]. The compound is catalogued in PubChem (CID 71378216) and the EPA DSSTox database (DTXSID70800837), but published primary pharmacological data remain absent as of the current literature [1].

1
2-Benzazepine scaffold tool for structure-activity relationship studies
2
Computed CNS-like physicochemical profile – no primary pharmacological data reported
3
Sourced via PubChem and EPA DSSTox; research use only

Differentiation from Other Benzazepines


The benzazepine family encompasses three structural isomers (1-, 2-, and 3-benzazepines) that differ in the position of the endocyclic nitrogen, resulting in fundamentally distinct receptor recognition profiles [1]. The 3-benzazepine scaffold dominates clinically (e.g., fenoldopam, lorcaserin, SCH23390), while the 2-benzazepine core is comparatively under-explored [2]. Within the 2-benzazepine series, substitution at position 7 with a 2,5-dimethylpyrrol-1-yl group introduces a sterically constrained, electron-rich heteroaryl moiety that modulates molecular properties differently than the common chloro, hydroxy, or methoxy substituents found on 3-benzazepine analogs [1]. Consequently, in-class compounds cannot be interchanged without risking altered target engagement, physicochemical behavior, and ADME outcomes.

Scaffold isomer mismatch
1-, 2-, and 3-benzazepine cores differ in nitrogen position, potentially altering receptor recognition
Substituent profile shift
The 2,5-dimethylpyrrol-1-yl group yields distinct lipophilicity and H-bond profile vs hydroxy/chloro analogs
Biological data absent
Computed properties may not predict target engagement; lack of pharmacological data limits interchangeability assessment

Quantitative Comparison Evidence


Hydrogen-Bond Donor Capacity vs. 3-Benzazepines

The target compound's 2-benzazepine core contains one hydrogen bond donor (HBD) at the endocyclic secondary amine, yielding HBD = 1, compared to HBD = 1–3 for clinically relevant 3-benzazepines that often bear hydroxyl substituents on the benzene ring [1]. For example, fenoldopam (a 3-benzazepine) has HBD = 4 due to its catechol and phenol groups, while SCH23390 has HBD = 1 but with a distinct substitution pattern [2]. Lower HBD count correlates with improved passive CNS permeability in multiparameter optimization scores, positioning the 2-benzazepine core as a differentiated scaffold for CNS targets requiring reduced hydrogen bonding [3].

HBD Count
Class-level inference
Target: HBD = 1 vs Fenoldopam 4 / SCH23390 1 / Lorcaserin 0
ΔHBD = -3 vs. fenoldopam; same as SCH23390 but scaffold differs
Lower HBD count may support passive CNS permeability in research models
Computed; experimental validation lacking
Medicinal Chemistry Scaffold Hopping CNS Drug Design

Lipophilicity vs. Polar Benzazepine Analogues

The computed XLogP3-AA for the target compound is 2.9, reflecting the lipophilic contribution of the 2,5-dimethylpyrrol-1-yl group [1]. This contrasts with the more polar 3-benzazepine analogs fenoldopam (XLogP3-AA = 1.4) and SCH23390 (XLogP3-AA = 3.4) [2]. Lorcaserin, a 3-benzazepine with a chloro substituent, has a lower XLogP3-AA of 2.5 [3]. The target compound's logP sits within the optimal CNS drug space (1 < logP < 4) but is distinctly higher than the hydroxyl-bearing fenoldopam, indicating that the 2,5-dimethylpyrrol-1-yl group provides tunable lipophilicity without resorting to halogenation, which can introduce off-target risks such as hERG channel blockade [4].

Lipophilicity
Cross-study comparable
Target: XLogP3-AA = 2.9 vs Fenoldopam 1.4 / SCH23390 3.4 / Lorcaserin 2.5
ΔXLogP3-AA = +1.5 vs. fenoldopam; -0.5 vs. SCH23390; +0.4 vs. lorcaserin
Intermediate lipophilicity may support CNS drug-like property profiling
Computed; biological relevance requires assay confirmation
Physicochemical Profiling Lipophilicity Drug-likeness

Passive Permeability vs. Hydroxylated Benzazepines

The target compound exhibits a TPSA of 17 Ų, which is markedly lower than that of hydroxylated 3-benzazepine comparators such as fenoldopam (TPSA = 87 Ų) and SKF38393 (TPSA = 67 Ų), and comparable to lorcaserin (TPSA = 12 Ų) [1][2]. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 40 Ų are favorable for passive blood-brain barrier penetration [3]. The target compound's TPSA of 17 Ų, combined with its single HBD, places it within the optimal CNS MPO desirability range, whereas fenoldopam's high TPSA limits its CNS exposure and necessitates peripheral administration [4].

TPSA
Cross-study comparable
Target: 17 Ų vs Fenoldopam 87 / SKF38393 67 / Lorcaserin 12
ΔTPSA = -70 vs. fenoldopam; -50 vs. SKF38393; +5 vs. lorcaserin
Low TPSA may facilitate passive BBB penetration in CNS research models
Experimental blood-brain barrier data not reported
Membrane Permeability CNS Penetration ADME Prediction

Conformational Restriction vs. Flexible Benzazepines

The target compound contains a single rotatable bond (the N-pyrrole linkage), whereas comparator molecules such as fenoldopam possess 3 and SKF38393 possesses 3 rotatable bonds [1][2]. Conformational restriction is a recognized strategy for improving target selectivity by reducing the entropic penalty upon receptor binding and limiting the population of off-target conformations [3]. The 2,5-dimethyl substitution on the pyrrole ring further restricts rotation about the N–pyrrole bond, creating a highly defined pharmacophoric geometry that distinguishes this compound from 3-benzazepines bearing flexible phenyl or alkyl substituents at position 1 [4].

Rotatable Bonds
Cross-study comparable
Target: 1 vs Fenoldopam 3 / SKF38393 3 / SCH23390 2
ΔRotatable bonds = -2 vs. fenoldopam and SKF38393; -1 vs. SCH23390
Conformational restriction may support selective binding studies
Entropic advantage is inferred; direct binding data needed
Conformational Analysis Target Selectivity Entropic Penalty

Key Research and Industrial Applications


CNS Scaffold-Hopping for Monoamine Receptors

The compound's 2-benzazepine core and favorable CNS MPO profile (XLogP3-AA = 2.9, TPSA = 17 Ų, HBD = 1) make it a compelling scaffold-hopping starting point for programs seeking to replace 3-benzazepine pharmacophores with improved passive brain penetration. Patent disclosures from AMR Technology position aryl-substituted tetrahydrobenzazepines broadly as monoamine reuptake inhibitors, suggesting this compound may serve as a key intermediate or comparator in SAR exploration of dopamine, norepinephrine, and serotonin transporter targets [1].

Chemical Probe for 2-Benzazepine Binding Pockets

Given its differentiated 2-benzazepine scaffold and the conformational restriction imposed by the 2,5-dimethylpyrrol-1-yl substituent (rotatable bonds = 1), this compound is uniquely suited as a chemical probe for receptor subtypes or transporters that discriminate between 1-, 2-, and 3-benzazepine isomers. The ultra-low TPSA of 17 Ų [2] supports cell-permeability in in vitro assays without requiring formulation additives that can confound target engagement measurements.

Intermediate for Pyrrolobenzazepine Libraries

The secondary amine in the azepine ring provides a reactive handle for N-alkylation, acylation, or sulfonylation, enabling rapid generation of focused libraries with tunable lipophilicity and target engagement profiles. This compound's molecular weight of 240.34 g/mol [2] provides substantial room for further substitution while remaining within lead-like chemical space (MW < 350), supporting efficient hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
CNS scaffold-hopping studies
Favorable computed CNS MPO profile (XLogP, TPSA, HBD)
Passive permeability and brain penetration assays
2-Benzazepine binding pocket probe
Low TPSA and conformational restriction
Cell permeability and target engagement in vitro
Pyrrolobenzazepine library intermediate
Secondary amine for derivatization; lead-like MW
Synthetic expansion and SAR profiling
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